N-(4-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPGAYROAFETBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features:
- A 4-fluorophenyl group, which enhances lipophilicity and may influence receptor binding.
- A thiazole moiety, known for its role in various biological activities, including anticancer properties.
- An acetic acid derivative that may enhance solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.30 |
| Compound B | A431 | 1.98 |
| N-(4-fluorophenyl)-2-(2-thiazol-4-yl)acetamide | MCF7 | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that thiazole-containing compounds can effectively target cancer cells.
The proposed mechanism of action for this compound involves:
- Inhibition of HDAC Activity : Similar compounds have been reported to inhibit histone deacetylases (HDACs), leading to an increase in acetylated histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Studies have shown that certain thiazole derivatives can induce G2/M phase arrest, contributing to their antitumor efficacy.
Case Studies
- Study on Thiazole Derivatives : A study published in MDPI highlighted the cytotoxic effects of thiazole-based compounds on various cancer cell lines, demonstrating their potential as therapeutic agents against solid tumors .
- Combination Therapy : Research indicated that combining N-(4-fluorophenyl)-2-(2-thiazol-4-yl)acetamide with established chemotherapeutics like taxol enhanced anticancer activity, suggesting a synergistic effect that warrants further investigation .
- In Vivo Efficacy : In xenograft models, similar thiazole compounds showed significant tumor growth inhibition compared to control treatments, reinforcing their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and amide coupling. A critical challenge is controlling regioselectivity during thiazole substitution. Evidence suggests using anhydrous aluminum chloride (AlCl₃) as a catalyst for acetonitrile-mediated reactions to improve yields . Solvent choice (e.g., dry acetone) and temperature control (room temperature to 50°C) are crucial for minimizing side products. Purification via recrystallization (ethanol) or column chromatography is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing structural features like the thiazole ring and acetamide groups?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm for fluorophenyl/methoxyphenyl) and acetamide carbonyl signals (δ ~170 ppm) .
- IR Spectroscopy : Confirm C=O stretches (~1650 cm⁻¹ for acetamide) and thiazole C-S-C vibrations (~690 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~450 for C₂₁H₁₈F N₃O₃S₂) .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. Stability-indicating methods (e.g., diode-array detection) help identify breakdown products, such as hydrolyzed acetamide or oxidized thiazole derivatives .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro antimicrobial activity and in vivo efficacy?
- Methodological Answer : In vitro-in vivo correlation (IVIVC) issues often arise from poor solubility or metabolic instability. Strategies include:
- Formulation Optimization : Use liposomal encapsulation to enhance bioavailability .
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., demethylation of the methoxyphenyl group) .
- PK/PD Modeling : Corrogate exposure-response relationships using murine infection models .
Q. How can computational modeling predict interactions with biological targets like kinases or antimicrobial enzymes?
- Methodological Answer :
- Molecular Docking : Use crystal structures (e.g., PDB IDs for bacterial FabH or human kinases) to model binding poses. The thiazole and fluorophenyl groups often occupy hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Key interactions include hydrogen bonds between the acetamide carbonyl and catalytic residues .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of thiazole derivatives?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the thiazole (e.g., replace 4-fluorophenyl with chlorophenyl) and acetamide groups (e.g., adjust methoxy positioning) .
- Biological Assays : Test analogs against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). Include controls like ciprofloxacin or doxorubicin .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on cytotoxicity thresholds in different cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific uptake or efflux mechanisms. Validate findings via:
- Flow Cytometry : Quantify intracellular compound levels using fluorescent analogs .
- ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess efflux effects .
- Transcriptomics : Profile overexpression of resistance genes (e.g., MDR1) in insensitive cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
